
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine
描述
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms within a five-membered ring. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate hydrazides with carbon disulfide, followed by oxidation to form the oxadiazole ring. The difluoromethyl group can be introduced using difluorocarbene reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
Cancer Therapy
DFMO has been investigated for its potential in treating various cancers due to its ability to selectively inhibit HDAC6. The compound's unique mechanism allows it to modulate the acetylation status of proteins involved in tumor progression, making it a promising candidate for cancer therapeutics .
Neurological Disorders
The selective inhibition of HDAC6 by DFMO is also being explored in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease. By altering the acetylation of tau proteins and other substrates associated with neurodegeneration, DFMO may help mitigate disease progression .
Metabolic Disorders
DFMO's application extends to metabolic diseases; for instance, it has been shown to overcome leptin resistance in obesity models by selectively inhibiting HDAC6 . This highlights its potential role in managing obesity-related complications.
Case Study 1: DFMO in Cancer Treatment
A study demonstrated that DFMO derivatives exhibited greater than 10-fold selectivity for HDAC6 compared to other HDACs. This selectivity was confirmed through biochemical assays and structural analyses using X-ray crystallography . The findings suggest that DFMO-based compounds could lead to new therapies with fewer side effects than traditional HDAC inhibitors.
Case Study 2: DFMO and Leptin Resistance
Research published in 2022 indicated that DFMO could be used to develop therapies targeting leptin resistance in obesity. The study illustrated how DFMO's selective action on HDAC6 could restore leptin sensitivity in animal models .
Data Tables
Application Area | Mechanism | Potential Impact |
---|---|---|
Cancer Therapy | Selective inhibition of HDAC6 | Reduced tumor growth and improved patient outcomes |
Neurological Disorders | Modulation of protein acetylation | Slowed progression of neurodegenerative diseases |
Metabolic Disorders | Overcoming leptin resistance | Improved metabolic health and weight management |
作用机制
The mechanism of action of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
Difluoromethyl-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure but may have different substituents.
Trifluoromethyl-1,3,4-oxadiazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications .
生物活性
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine, often referred to as DFMO, has garnered significant attention in the field of medicinal chemistry due to its potent biological activities. This compound is primarily recognized for its role as an inhibitor of histone deacetylase 6 (HDAC6), which is implicated in various cellular processes including cancer progression and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of DFMO, including its mechanism of action, biochemical properties, and potential therapeutic applications.
DFMO functions as a mechanism-based inhibitor of HDAC6. The difluoromethyl group enhances its binding affinity to the enzyme's active site, leading to irreversible inhibition. This interaction disrupts the normal deacetylation process of histones and non-histone proteins, resulting in altered gene expression and cellular signaling pathways.
Key Mechanistic Insights:
- Binding Affinity: DFMO shows a high selectivity for HDAC6 over other HDAC isoforms, with a reported IC50 value of approximately 0.531 μM against HDAC6 .
- Slow-Binding Kinetics: The compound exhibits slow-binding kinetics, forming a stable enzyme-inhibitor complex through an enzyme-catalyzed ring opening reaction .
- Zinc Coordination: The difluoromethyl group interacts with zinc ions in the active site, facilitating strong binding and leading to the inhibition of HDAC6 activity .
DFMO has been characterized by its ability to modulate various biochemical pathways:
- Histone Acetylation: Inhibition of HDAC6 leads to increased acetylation of tubulin and other proteins, which is crucial for cellular functions such as cytoskeletal integrity and signaling .
- Cellular Effects: DFMO influences cell proliferation and survival by altering the expression of genes involved in these processes. It has shown potential in reducing tumor growth in various cancer models .
Case Studies:
- Cancer Models: In vitro studies have demonstrated that DFMO can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest .
- Neurodegenerative Diseases: Research indicates that DFMO's inhibition of HDAC6 may offer therapeutic benefits in conditions like multiple sclerosis and Alzheimer's disease by promoting neuroprotective effects through enhanced protein acetylation .
Applications in Scientific Research
DFMO's unique properties make it a valuable compound for various applications:
- Drug Development: Its selectivity for HDAC6 positions it as a candidate for developing targeted therapies in oncology and neurology .
- Biochemical Research: As a tool compound, DFMO is utilized to study the role of histone deacetylases in epigenetic regulation and cellular dynamics .
Summary Table: Biological Activity Overview
Property | Details |
---|---|
Compound Name | This compound (DFMO) |
Target | Histone Deacetylase 6 (HDAC6) |
IC50 Against HDAC6 | ~0.531 μM |
Mechanism | Irreversible inhibition via enzyme-catalyzed ring opening |
Cellular Effects | Increased acetylation of proteins; modulation of cell signaling |
Therapeutic Potential | Cancer treatment; neuroprotection |
属性
IUPAC Name |
5-(difluoromethyl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N3O/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTOZEAHMLMCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597679-65-6 | |
Record name | 5-(difluoromethyl)-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。